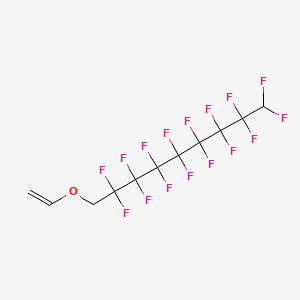
3-Fluoro-4-(pyridin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the benzoic acid ring and a pyridine ring attached at the fourth position. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3-Fluor-4-(pyridin-3-yl)benzoesäure kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Benzoesäure mit 3-Pyridincarboxaldehyd beinhaltet. Die Reaktion erfolgt typischerweise unter sauren Bedingungen, was zur Bildung des gewünschten Produkts neben Wasser als Nebenprodukt führt . Der allgemeine Reaktionsplan ist wie folgt: [ \text{Benzoesäure} + \text{3-Pyridincarboxaldehyd} \rightarrow \text{3-Fluor-4-(pyridin-3-yl)benzoesäure} + \text{H}2\text{O} ]
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Fluor-4-(pyridin-3-yl)benzoesäure erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten {_svg_4}.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Fluor-4-(pyridin-3-yl)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 3-Fluor-4-(pyridin-3-yl)benzoesäure .
Wissenschaftliche Forschungsanwendungen
3-Fluor-4-(pyridin-3-yl)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 3-Fluor-4-(pyridin-3-yl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die elektronenziehenden Eigenschaften des Fluoratoms beeinflussen die Reaktivität der Verbindung und die Wechselwirkungen mit biologischen Molekülen. Der Pyridinring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflusst .
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Pyridin-4-yl)benzoesäure: Ähnliche Struktur, jedoch ohne das Fluoratom.
4-(3-Carboxyphenyl)pyridin: Ähnliche Struktur mit der Carboxylgruppe an einer anderen Position.
3-(2-Chlorpyridin-4-yl)benzoesäure: Enthält ein Chloratom anstelle von Fluor.
Einzigartigkeit
3-Fluor-4-(pyridin-3-yl)benzoesäure ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das im Vergleich zu seinen Analogen ausgeprägte elektronische Eigenschaften und Reaktivität verleiht. Das Fluoratom erhöht die Stabilität der Verbindung und beeinflusst ihre Wechselwirkungen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung in Forschung und industriellen Anwendungen macht .
Eigenschaften
Molekularformel |
C12H8FNO2 |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
3-fluoro-4-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
InChI-Schlüssel |
XPLPFIZLMZCKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)









![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
